1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethanone
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Overview
Description
1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethanone is a chemical compound with the molecular formula C7H9NOS and a molecular weight of 155.216 g/mol . It is a thiazole derivative, characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethanone can be synthesized through various methods. One common approach involves the reaction of 2-bromo-1-(2,5-dimethylthiazol-4-yl)ethanone with thiourea . The reaction typically occurs in the presence of a base such as potassium hydroxide and a solvent like N,N-dimethylformamide. The mixture is then acidified with hydrochloric acid to yield the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the thiazole ring positions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex thiazole derivatives.
Biology: Used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the synthesis of dyes, fungicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethanone involves its interaction with various molecular targets. The thiazole ring can bind to DNA and proteins, affecting their function. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Thiazole: The parent compound, which shares the core structure but lacks the ethanone group.
Sulfathiazole: An antimicrobial drug with a similar thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
Uniqueness: 1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethanone is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development efforts .
Properties
IUPAC Name |
1-(2,5-dimethyl-1,3-thiazol-4-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c1-4(9)7-5(2)10-6(3)8-7/h1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPIXALUIAHSQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368891 |
Source
|
Record name | 1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20368891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52517-49-4 |
Source
|
Record name | 1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20368891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(dimethyl-1,3-thiazol-4-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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